1-Amino-3-(3-methoxyphenoxy)propan-2-ol
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Overview
Description
1-Amino-3-(3-methoxyphenoxy)propan-2-ol is an organic compound that belongs to the class of amino alcohols This compound is characterized by the presence of an amino group, a methoxyphenoxy group, and a hydroxyl group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-3-(3-methoxyphenoxy)propan-2-ol can be synthesized through several synthetic routes. One common method involves the reaction of 3-methoxyphenol with epichlorohydrin to form 3-(3-methoxyphenoxy)propan-1-ol. This intermediate is then reacted with ammonia or an amine to introduce the amino group, resulting in the formation of this compound.
Reaction Steps:
-
Formation of 3-(3-methoxyphenoxy)propan-1-ol:
- Reactants: 3-methoxyphenol, epichlorohydrin
- Conditions: Base (e.g., sodium hydroxide), solvent (e.g., ethanol)
- Reaction: [ \text{3-methoxyphenol} + \text{epichlorohydrin} \rightarrow \text{3-(3-methoxyphenoxy)propan-1-ol} ]
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Amination to form this compound:
- Reactants: 3-(3-methoxyphenoxy)propan-1-ol, ammonia or amine
- Conditions: Elevated temperature, solvent (e.g., ethanol)
- Reaction: [ \text{3-(3-methoxyphenoxy)propan-1-ol} + \text{ammonia} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-(3-methoxyphenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., thiols, amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 1-amino-3-(3-methoxyphenoxy)propan-2-one or 1-amino-3-(3-methoxyphenoxy)propanal.
Reduction: Formation of 1-amino-3-(3-methoxyphenoxy)propan-2-amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-Amino-3-(3-methoxyphenoxy)propan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-amino-3-(3-methoxyphenoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxyphenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
1-Amino-3-(3-methoxyphenoxy)propan-2-ol can be compared with other similar compounds, such as:
1-Amino-3-(4-methoxyphenoxy)propan-2-ol: Similar structure but with the methoxy group in the para position.
1-Amino-3-(3-ethoxyphenoxy)propan-2-ol: Similar structure but with an ethoxy group instead of a methoxy group.
1-Amino-3-(3-hydroxyphenoxy)propan-2-ol: Similar structure but with a hydroxyl group instead of a methoxy group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both an amino group and a methoxyphenoxy group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-amino-3-(3-methoxyphenoxy)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-13-9-3-2-4-10(5-9)14-7-8(12)6-11/h2-5,8,12H,6-7,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBCPIXBSABXLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(CN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377883 |
Source
|
Record name | 1-amino-3-(3-methoxyphenoxy)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63273-69-8 |
Source
|
Record name | 1-amino-3-(3-methoxyphenoxy)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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